molecular formula C16H22N6O2S B5588137 N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5588137
M. Wt: 362.5 g/mol
InChI Key: MVFCSHQVLKGTDV-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that typically exhibit significant biochemical and pharmacological activities, often explored for therapeutic potential. Compounds with similar structural features, such as pyrazole and thiazole moieties, are noted for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step reactions, starting from readily available or suitably prepared precursors. For example, the synthesis of pyrazole and thiazole derivatives may involve cyclization reactions, condensation with hydrazines, and substitutions, utilizing various reagents and conditions to construct the complex molecular framework efficiently (Bol’but et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. Structural elucidation provides insights into the compound's potential interaction with biological targets, guiding further modifications to enhance activity or selectivity (Senthilkumar et al., 2021).

Chemical Reactions and Properties

Compounds with pyrazole and thiazole rings engage in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring transformations. These reactions can modify the compound's chemical properties, potentially altering its biological activity or pharmacokinetic profile (Gouda et al., 2010).

properties

IUPAC Name

N,N-dimethyl-2-[[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S/c1-11-18-13(10-25-11)7-15(23)17-8-12-6-14-9-21(16(24)20(2)3)4-5-22(14)19-12/h6,10H,4-5,7-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCSHQVLKGTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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